![molecular formula C20H26O4S2 B303384 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)
4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a cyclobutene derivative that has been shown to possess unique biochemical and physiological properties, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes involved in cancer cell growth and the modulation of signaling pathways involved in cell survival.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one in lab experiments is its potential therapeutic applications. It has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation. However, one of the limitations is the complexity of its synthesis, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one. One area of research is the development of more efficient synthesis methods to improve its availability for further investigation. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, investigations into its toxicity and safety are needed to determine its potential use in clinical settings.
Synthesemethoden
The synthesis of 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 2-hydroxybenzaldehyde with 1,3-dithiane in the presence of a catalyst to form a dithiane derivative. This intermediate is then reacted with 2,3-dibromo-1-propanol to form a bromo derivative. Finally, the bromo derivative is reacted with lithium diisopropylamide and cyclobutene to form the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one have been investigated in various scientific studies. One of the key areas of research has been its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one |
---|---|
Molekularformel |
C20H26O4S2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
4-[2-(2-hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one |
InChI |
InChI=1S/C20H26O4S2/c1-12(2)23-18-16(17(22)19(18)24-13(3)4)20(25-10-7-11-26-20)14-8-5-6-9-15(14)21/h5-6,8-9,12-13,16,21H,7,10-11H2,1-4H3 |
InChI-Schlüssel |
HBCRJVCQQCJVLT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1C2(SCCCS2)C3=CC=CC=C3O)OC(C)C |
Kanonische SMILES |
CC(C)OC1=C(C(=O)C1C2(SCCCS2)C3=CC=CC=C3O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.